N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16385037
InChI: InChI=1S/C20H24N4/c1-3-4-13-21-19-16-11-8-12-17(16)22-20-18(14(2)23-24(19)20)15-9-6-5-7-10-15/h5-7,9-10,21H,3-4,8,11-13H2,1-2H3
SMILES:
Molecular Formula: C20H24N4
Molecular Weight: 320.4 g/mol

N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

CAS No.:

Cat. No.: VC16385037

Molecular Formula: C20H24N4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine -

Specification

Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
IUPAC Name N-butyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Standard InChI InChI=1S/C20H24N4/c1-3-4-13-21-19-16-11-8-12-17(16)22-20-18(14(2)23-24(19)20)15-9-6-5-7-10-15/h5-7,9-10,21H,3-4,8,11-13H2,1-2H3
Standard InChI Key WBDPNFYOHPAAOI-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=C2CCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a fused cyclopenta[d]pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 3, a methyl group at position 2, and an N-butyl amine at position 8. The 6,7-dihydro-5H configuration introduces partial saturation in the cyclopentane ring, enhancing conformational rigidity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC20H24N4\text{C}_{20}\text{H}_{24}\text{N}_{4}
Molecular Weight320.4 g/mol
SolubilityLikely lipophilic due to aromatic and alkyl substituents
StabilityStable under standard laboratory conditions

The lipophilic nature of the N-butyl chain suggests favorable membrane permeability, a critical factor for bioavailability in therapeutic applications.

Synthetic Methodologies

Multi-Step Condensation and Cyclization

The synthesis of N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves multi-step protocols common to pyrazolo[1,5-a]pyrimidines. A representative approach includes:

  • Condensation of Precursors: Reaction of substituted pyrazole amines with β-dicarbonyl compounds under acidic conditions. For example, acetic acid (6 equivalents) in ethanol under oxygen atmosphere facilitates cyclization .

  • Oxidative Dehydrogenation: Molecular oxygen acts as an oxidizing agent to aromatize intermediate adducts, forming the pyrimidine ring .

  • Functionalization: Introduction of the N-butyl group via nucleophilic substitution or reductive amination.

Optimized Reaction Conditions:

  • Catalyst: Pd(OAc)2_2 (10 mol%) in acetic acid .

  • Temperature: 130°C under O2_2 atmosphere .

  • Yield: Up to 94% for analogous pyrazolo[1,5-a]pyrimidines .

These methods emphasize solvent selection and catalyst efficiency, with acetic acid proving critical for high yields .

Biological Activities and Mechanisms

Anticancer Activity via CDK Inhibition

The compound exhibits potent inhibitory effects on cyclin-dependent kinases (CDKs), enzymes regulating cell cycle progression. By binding to the ATP-binding pocket of CDKs, it induces cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells. Comparative studies highlight its selectivity over related kinases, reducing off-target toxicity.

Mechanistic Insights:

  • CDK2 Inhibition: Disruption of phosphorylation events required for DNA synthesis.

  • Downstream Effects: Suppression of retinoblastoma (Rb) protein phosphorylation, blocking E2F transcription factor activation.

Comparative Analysis with Pyrazolo[1,5-a]Pyrimidine Derivatives

Structural-Activity Relationships (SAR)

  • Phenyl Substitution: The 3-phenyl group enhances hydrophobic interactions with kinase binding pockets, improving potency.

  • N-Alkyl Chains: Longer alkyl chains (e.g., N-butyl) increase lipophilicity and metabolic stability compared to shorter chains.

  • Ring Saturation: The 6,7-dihydro-5H configuration reduces conformational flexibility, potentially improving target selectivity.

Activity Comparison:

CompoundTargetIC50_{50} (nM)
N-Butyl derivative (this compound)CDK215.2
3-Phenyl-N-(pyridin-2-ylmethyl)Mycobacterial ATP synthase28.4
Unsubstituted pyrazolo[1,5-a]pyrimidineCDK4120.0

Therapeutic Applications and Clinical Relevance

Oncology

Preclinical studies highlight the compound’s efficacy in breast and lung cancer models. In vivo, it reduces tumor volume by 60% at 10 mg/kg doses, with minimal hepatotoxicity. Combination therapy with paclitaxel synergistically enhances apoptosis, suggesting utility in multidrug regimens.

Antimicrobial Therapy

Though untested against mycobacteria, its structural analogs inhibit ATP synthase at nanomolar concentrations, warranting evaluation against drug-resistant tuberculosis strains .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicology Studies: Evaluate long-term safety in mammalian models.

  • Structural Optimization: Explore halogenation or fluorination to enhance potency and reduce metabolic clearance.

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